1,1-Difluoro-2-methoxy-cyclopropane
Description
Structure
3D Structure
Properties
CAS No. |
59164-22-6 |
|---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
1,1-difluoro-2-methoxycyclopropane |
InChI |
InChI=1S/C4H6F2O/c1-7-3-2-4(3,5)6/h3H,2H2,1H3 |
InChI Key |
XLRLXCWYRALTOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC1(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Difluoro 2 Methoxy Cyclopropane and Its Structural Analogs
Cyclopropanation Strategies Employing Fluorine-Containing Carbenes and Carbenoids
The most direct and widely employed method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene (:CF2) or its carbenoid equivalent with an alkene. researchgate.net Difluorocarbene is a moderately electrophilic species that reacts more readily with electron-rich alkenes, such as the methoxyethene required for the synthesis of the title compound. beilstein-journals.orgcas.cn The electronic character of difluorocarbene is a result of the competing inductive electron withdrawal and π-donation from the fluorine atoms. cas.cn
Classical Difluorocarbene Generation and Trapping Techniques
Historically, several methods have been established for the generation of difluorocarbene. One of the earliest and most common methods involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). beilstein-journals.orgcas.cn This reaction proceeds by the loss of carbon dioxide and sodium chloride to release :CF2, which is then trapped in situ by an alkene. wikipedia.org For example, reacting an alkene like 1,1-diphenylethene with sodium chlorodifluoroacetate in a high-boiling solvent such as diglyme (B29089) at elevated temperatures (e.g., 190 °C) yields the corresponding gem-difluorocyclopropane. nih.gov
Another classical approach is the dehydrohalogenation of halodifluoromethanes, such as chlorodifluoromethane (B1668795) (Freon 22), using a strong base like a metal alkoxide or alkyllithium. beilstein-journals.orgnih.gov However, the yields from this method can be compromised by the reaction of the strong base with the generated carbene. nih.gov Phase-transfer catalysis (PTC) has been employed to generate difluorocarbene from chlorodifluoromethane and sodium hydroxide, but this has been found to be relatively ineffective for cyclopropanating alkenes. beilstein-journals.orgnih.gov
| Method | Reagent(s) | Conditions | Notes |
| Salt Pyrolysis | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | High temperature (e.g., 190°C) in diglyme | One of the most common classical methods. nih.gov |
| Dehydrohalogenation | Chlorodifluoromethane (CHClF₂) + Base (e.g., t-BuOK) | Basic conditions | Yields can be low due to side reactions of the base with the carbene. nih.gov |
| Organometallic Decomposition | Phenyl(trichloromethyl)mercury | Thermal decomposition | An early method, now largely obsolete due to mercury toxicity. |
Contemporary Methods for Difluorocarbene Precursors and Delivery
To overcome the harsh conditions and hazards associated with classical methods, a variety of modern difluorocarbene precursors have been developed. cas.cn These reagents often allow for milder reaction conditions and exhibit broader functional group tolerance.
A prominent modern precursor is (trifluoromethyl)trimethylsilane (TMSCF₃) , also known as the Ruppert-Prakash reagent. tcichemicals.comenamine.net In the presence of a catalytic amount of an initiator like sodium iodide (NaI), TMSCF₃ serves as an excellent source of difluorocarbene for the cyclopropanation of a wide range of alkenes, including functionalized ones. nih.govorganic-chemistry.org This method's efficiency has been demonstrated in continuous flow systems, allowing for safe, rapid, and scalable synthesis of difluorocyclopropanes. organic-chemistry.org
Another widely used reagent is (Triphenylphosphonio)difluoroacetate (PDFA, Ph₃P⁺CF₂CO₂⁻) , which generates difluorocarbene through thermal decarboxylation. beilstein-journals.orgatlasofscience.org This air- and moisture-stable solid provides a convenient and base-free method for difluorocyclopropanation of various alkenes and alkynes simply by heating. atlasofscience.org
Other notable modern precursors include:
Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA, FSO₂CF₂CO₂TMS) : A highly efficient reagent for generating difluorocarbene under mild conditions. cas.cnrsc.org
Diethyl bromodifluoromethylphosphonate : This commercially available phosphonate (B1237965) generates difluorocarbene under basic hydrolysis at low temperatures. cas.cn
Hexafluoropropylene oxide (HFPO) : Thermal decomposition at high temperatures (e.g., 190 °C) yields difluorocarbene and the gaseous byproduct trifluoroacetyl fluoride (B91410). wikipedia.orgresearchgate.net
Table 1: Comparison of Modern Difluorocarbene Precursors
| Precursor | Common Name | Activator/Conditions | Advantages |
|---|---|---|---|
| TMSCF₃ | Ruppert-Prakash Reagent | Catalytic NaI, heat | High efficiency, broad scope, scalable. enamine.netnih.govorganic-chemistry.org |
| Ph₃P⁺CF₂CO₂⁻ | PDFA | Heat (e.g., 90-110°C) | Stable solid, base-free conditions, convenient. beilstein-journals.orgatlasofscience.org |
| FSO₂CF₂CO₂TMS | TFDA | Nucleophilic initiator (e.g., F⁻) | High reactivity, mild conditions. cas.cnrsc.org |
| BrCF₂P(O)(OEt)₂ | Base (hydrolysis) | Mild, low-temperature generation. cas.cn | |
| C₃F₆O | HFPO | Heat (190°C) | Inexpensive, gaseous byproduct. wikipedia.org |
Regioselective and Stereoselective Cyclopropanation Approaches
Regioselectivity: The reaction of difluorocarbene with an alkene like methoxyethene to form 1,1-difluoro-2-methoxy-cyclopropane is inherently regioselective. The carbene adds across the carbon-carbon double bond. For more complex substrates with multiple double bonds, such as silyl (B83357) dienol ethers, the electrophilic difluorocarbene preferentially reacts with the more electron-rich alkene moiety. acs.orgarkat-usa.org This predictable regioselectivity is a key feature of these reactions.
Stereoselectivity: The synthesis of this compound results in the formation of a stereocenter at the C2 position. In the absence of a chiral influence, the reaction produces a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity in difluorocyclopropanation is a significant challenge. researchgate.net While methods for other types of cyclopropanation, like the Simmons-Smith reaction, can be highly stereoselective, achieving high enantioselectivity for difluorocyclopropanation has proven more difficult. nih.govyoutube.com Research in this area has focused on strategies such as using chiral auxiliaries attached to the alkene substrate. For instance, by incorporating a chiral auxiliary, it is possible to synthesize and separate diastereomeric difluorocyclopropane products, which can then be converted into single enantiomers of the desired compound. acs.org
Functional Group Transformations for Difluorocyclopropane Ring Construction
Alternative strategies to direct carbene cycloaddition involve building the difluorocyclopropane ring from precursors through cyclization or by modifying existing functional groups. beilstein-journals.org These methods are particularly valuable for accessing cyclopropanes with substituents that may not be compatible with carbene-based methods. nih.gov
Ring Closure Reactions and Intramolecular Cyclizations
Intramolecular cyclization provides a powerful route to the difluorocyclopropane core. These reactions typically start with an acyclic precursor containing all the necessary carbon and fluorine atoms and form the three-membered ring in a key bond-forming step.
One such strategy is the Michael-Initiated Ring Closure (MIRC) . researchgate.net This approach involves the Michael addition of a nucleophile to an activated alkene, generating a carbanion that then undergoes an intramolecular nucleophilic substitution to close the ring and expel a leaving group. For example, a precursor containing a gem-difluoro group and a suitable leaving group at a 1,3-position relative to a Michael acceptor could be cyclized to form a difluorocyclopropane. researchgate.netacs.org
Another less common method is the intramolecular Wurtz-type reaction, which involves the reductive coupling of a 1,3-dihalo-2,2-difluoropropane derivative using a metal to form the cyclopropane (B1198618) ring. researchgate.net
Precursor Derivatization and Late-Stage Functionalization
The synthesis of complex or highly functionalized difluorocyclopropanes, including the title compound, can be effectively achieved by modifying a pre-formed cyclopropane ring. This "late-stage functionalization" approach allows for the introduction of sensitive functional groups after the robust cyclopropanation step. rsc.org
A practical route to this compound involves the difluorocyclopropanation of a silyl enol ether, such as 1-(trimethylsilyloxy)ethene. The reaction of silyl enol ethers with difluorocarbene precursors proceeds in good yields to form 1,1-difluoro-2-(trimethylsilyloxy)cyclopropane. nih.gov This silyl ether serves as a protected form of the corresponding alcohol. Subsequent hydrolysis of the silyl ether provides 1,1-difluoro-2-hydroxy-cyclopropane. The final methoxy (B1213986) group can then be introduced via a standard etherification reaction, such as Williamson ether synthesis, by treating the alcohol with a base and a methylating agent like methyl iodide.
The utility of this approach extends to a wide range of other transformations on the difluorocyclopropane scaffold: beilstein-journals.org
Cross-Coupling: Aryl-substituted difluorocyclopropanes can undergo Suzuki and Sonogashira cross-coupling reactions. acs.org
Amidation: Difluorocyclopropyl esters can be converted to amides. acs.org
Reduction: The reduction of an ester on the cyclopropane ring can yield the corresponding alcohol. beilstein-journals.orgacs.org
Rearrangement: The Curtius rearrangement has been used to convert a difluorocyclopropyl carboxylic acid into an amine. beilstein-journals.org
These transformations highlight the stability of the gem-difluorocyclopropane ring to various reaction conditions, enabling its incorporation into diverse and complex molecular architectures. beilstein-journals.orgacs.org
Asymmetric Synthesis of Chiral this compound Derivatives
The introduction of stereocenters into the 1,1-difluorocyclopropane scaffold presents a formidable challenge due to the electronic nature of the gem-difluoro group. However, several powerful strategies have emerged to control the stereochemical outcome of the cyclopropanation reaction, enabling access to chiral derivatives of this compound.
Chiral Auxiliaries and Substrate-Controlled Diastereoselection
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, where a chiral moiety is temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of 1,1-difluorocyclopropanation, a chiral auxiliary attached to the alkene precursor can effectively control the facial selectivity of the difluorocarbene addition, leading to a diastereomeric mixture of cyclopropane products from which the desired stereoisomer can be separated.
While specific examples for the diastereoselective synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the principle can be illustrated by analogous systems. For instance, the cyclopropanation of α,β-unsaturated compounds bearing chiral auxiliaries has been shown to proceed with high levels of diastereoselectivity. A notable example involves the use of camphor-derived auxiliaries. The reaction of α,β-unsaturated aldehydes with a camphor-derived phenyl 2,3-dihydroxybornane-10-sulfonate affords acetals that undergo highly diastereoselective Simmons-Smith cyclopropanation, achieving over 99% diastereomeric excess. tudelft.nl Similarly, Oppolzer's camphorsultam has been employed as a chiral auxiliary in cyclopropanation reactions, and although initial diastereomeric excesses can be modest, recrystallization often allows for the isolation of diastereomerically pure products. unl.pt Pseudoephedrine and its derivatives have also proven to be versatile chiral auxiliaries, capable of directing alkylation reactions with remarkable stereocontrol. nih.gov
The general principle involves the chiral auxiliary sterically shielding one face of the alkene, thereby directing the incoming electrophilic difluorocarbene to the more accessible face. The effectiveness of this approach depends on the rigidity of the transition state and the ability of the auxiliary to create a significant steric bias.
Table 1: Representative Examples of Diastereoselective Cyclopropanation using Chiral Auxiliaries (Analogous Systems)
| Chiral Auxiliary | Substrate Type | Cyclopropanating Reagent | Diastereomeric Excess (de) | Reference |
| Camphor-derived diol | α,β-Unsaturated acetal | Simmons-Smith | >99% | tudelft.nl |
| Oppolzer's camphorsultam | α,β-Unsaturated amide | Not specified | Modest (purified by recrystallization) | unl.pt |
| Pseudoephedrine | α,β-Unsaturated amide | Not specified | High | nih.gov |
It is important to note that the successful application of this methodology to the synthesis of this compound would depend on the development of suitable chiral auxiliaries that are compatible with the reaction conditions for difluorocarbene generation and can effectively control the stereochemistry of the addition to an electron-rich vinyl ether substrate.
Transition Metal-Catalyzed Enantioselective Cyclopropanation
Transition metal catalysis offers a powerful and atom-economical approach to enantioselective cyclopropanation. In this strategy, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that can differentiate between the two prochiral faces of the alkene or the prochiral carbene, leading to the formation of an enantioenriched cyclopropane product. Dirhodium(II) and ruthenium(II) complexes are among the most successful catalysts for this transformation.
Rhodium(II) carboxylate complexes, in particular, have been extensively studied for asymmetric cyclopropanation reactions. The choice of the chiral ligand is crucial for achieving high enantioselectivity. For instance, rhodium(II) complexes with chiral N-acyl-pyrrolidine carboxylic acid ligands have been shown to be efficient for asymmetric cyclopropanation. researchgate.net Davies and co-workers have developed a series of highly effective chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-TCPTAD)₄, which have demonstrated high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes. researchgate.netrsc.orgnih.gov While these examples primarily focus on less electron-rich alkenes, the development of catalysts for electron-rich substrates like vinyl ethers is an active area of research. nih.gov The use of N-sulfonyl 1,2,3-triazoles as carbene precursors in rhodium(II)-catalyzed reactions has also emerged as a versatile method for producing cyclopropanes with excellent diastereo- and enantioselectivity. organic-chemistry.org
Ruthenium-based catalysts have also shown great promise. Chiral ruthenium(II)-Pheox complexes have been successfully employed in the direct diastereo- and enantioselective cyclopropanation of alkenes, affording chiral 1,2-trans-difluoromethylcyclopropanes in high yields and excellent stereoselectivities. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Enantioselective Cyclopropanation of Alkenes
| Catalyst / Ligand | Substrate Type | Carbene Source | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Aryldiazoacetates | Up to 98% | researchgate.netrsc.org |
| Ru(II)-Pheox | Alkenes | ((2-diazo-1,1-difluoroethyl)sulfinyl)benzene | 83:17–98:2 e.r. | nih.gov |
| Rh₂(S-NTTL)₄ | Styrene | N-mesyl-1,2,3-triazole | Up to 97% | organic-chemistry.org |
| Rh₂(R-p-Ph-TPCP)₄ | Vinyl heterocycles | Aryldiazoacetates | 83% to >99% | nih.gov |
The successful application of these catalytic systems to the synthesis of chiral this compound would likely require careful optimization of the catalyst, ligand, and reaction conditions to accommodate the specific electronic properties of the 2-methoxy-1,1-difluoroethene substrate.
Biocatalytic Approaches to Stereoselective Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. Enzymes, with their exquisitely shaped active sites, can catalyze reactions with unparalleled levels of stereoselectivity. Engineered hemoproteins, particularly myoglobin (B1173299) variants, have been successfully repurposed to catalyze abiological carbene transfer reactions, including cyclopropanation. nih.govrochester.edunih.govnih.govutdallas.edu
Fasan and co-workers have demonstrated that engineered myoglobin-based catalysts can achieve highly diastereo- and enantioselective cyclopropanation of a broad range of olefin substrates. nih.govrochester.edunih.govutdallas.edu These biocatalysts have shown remarkable catalytic proficiency, with high turnover numbers and excellent stereoselectivity (often >99% de and ee). nih.govrochester.edu A key advantage of these systems is their ability to operate under mild, aqueous conditions.
A biocatalytic strategy for the stereoselective synthesis of both mono- and gem-difluorinated cyclopropanes has been reported using engineered myoglobin catalysts. nih.govutdallas.edu These enzymatic systems can cyclopropanate a range of gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). nih.govutdallas.edu This approach has proven effective for substrates that are challenging for traditional chemocatalytic methods. While the specific cyclopropanation of 2-methoxy-1,1-difluoroethene has not been explicitly detailed, the broad substrate scope of these engineered enzymes suggests that they could be adapted for this transformation. The stereochemical outcome of the reaction is dictated by the specific mutations within the myoglobin active site, which can be rationally designed to favor the formation of a particular stereoisomer.
Table 3: Performance of Engineered Myoglobin in Asymmetric Cyclopropanation
| Myoglobin Variant | Substrate Type | Carbene Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Mb(H64V,V68A) | Aryl-substituted olefins | Ethyl diazoacetate | >99% | >99% | nih.govrochester.edu |
| Mb(H64V,V68G,L69V) | gem-Difluoroalkenes | Diazoacetonitrile | up to >99:1 | up to >99% | utdallas.edu |
The development of biocatalytic methods for the synthesis of chiral this compound holds significant promise for providing an environmentally friendly and highly selective route to this valuable building block.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1 Difluoro 2 Methoxy Cyclopropane Systems
Ring-Opening Reaction Pathways of 1,1-Difluorocyclopropanes
The reactivity of gem-difluorocyclopropanes is dominated by ring-opening transformations, which can be initiated by acids, nucleophiles, radicals, or thermal energy. beilstein-journals.org The specific pathway and resulting products are highly dependent on the reagents, catalysts, and the substitution pattern on the cyclopropane (B1198618) ring. beilstein-journals.orgnih.gov
Acid-Catalyzed Ring Opening and Intermediate Formation
Acid-catalyzed ring-opening reactions of cyclopropanes typically proceed through the formation of a carbocationic intermediate. stackexchange.com In the case of gem-difluorocyclopropanes, this process can be facilitated by Lewis acids. For instance, Lewis acid-catalyzed cross-coupling reactions of gem-difluorinated cyclopropanes with nucleophiles like electron-rich arenes and allylsilanes have been reported. nih.govacs.org The proposed mechanism involves the activation of a C-F bond by the Lewis acid, which triggers the ring-opening to form a fluoroallyl cation species. nih.govacs.org This reactive intermediate is then trapped by a nucleophile. nih.gov
For 1,1-difluoro-2-methoxy-cyclopropane, an acid catalyst would likely coordinate to either a fluorine atom or the oxygen atom of the methoxy (B1213986) group. Protonation or Lewis acid coordination would facilitate the cleavage of a carbon-carbon bond to relieve ring strain, leading to a carbocationic intermediate. The stability of this intermediate would be influenced by the electronic effects of both the gem-difluoro group and the methoxy substituent. In a related example, the gem-difluorine moiety has been shown to act as an unconventional donor group to activate the cyclopropane ring in Lewis acid-catalyzed [3+2]-cycloadditions. rsc.org
The general mechanism for acid-catalyzed ring-opening can be conceptualized as a hybrid between an SN1 and SN2 pathway. libretexts.orglibretexts.org The reaction begins with protonation, followed by the breaking of a C-C bond, leading to a build-up of partial positive charge that is then attacked by a nucleophile. libretexts.orglibretexts.org The stereochemistry of the product often confirms an SN2-like mechanism. nih.gov
Nucleophile-Mediated Ring Cleavage Mechanisms
Direct nucleophilic attack on a cyclopropane ring is generally challenging. However, the reactivity can be significantly enhanced through transition metal catalysis. Palladium-catalyzed ring-opening functionalization of gem-difluorocyclopropanes allows for reactions with a wide range of carbon and heteroatom nucleophiles, including alcohols, amines, and malonates. rsc.orgnih.gov The mechanism is believed to involve an initial oxidative addition of a C-C bond to the Pd(0) catalyst, forming a four-membered-ring palladacycle. nih.gov This is followed by a β-fluoride elimination to generate a 2-fluorinated Pd π-allyl complex, which then undergoes nucleophilic attack to yield the final monofluorinated alkene product. rsc.orgnih.gov
This catalytic approach has been successfully applied to synthesize a variety of β-fluoroalkenes with high linear selectivity. rsc.org For example, the reaction of gem-difluorocyclopropanes with malonates in the presence of a palladium-IHept catalyst affords β-fluoroalkenes in good to excellent yields. rsc.org Similarly, reactions with less nucleophilic β-diketones and β-keto esters have been achieved using bulky biarylphosphine ligands. rsc.org
In the context of this compound, a nucleophile like an alcohol could potentially react via a palladium-catalyzed pathway to yield a monofluorinated allylic ether. Copper-catalysis has also been shown to be effective for the reaction of gem-difluorocyclopropanes with alkynes and alcohols, proceeding through a proposed cyclopropenyl ether intermediate. rsc.org
Radical-Initiated Ring Transformations
The weakened C-C bond opposite the gem-difluoro group makes these systems susceptible to transformations initiated by homolytic bond cleavage. beilstein-journals.org Radical reactions can be initiated photochemically, for instance, using visible light. acs.org Visible-light-promoted reactions of gem-difluorocyclopropanes can lead to various functionalized products. For example, the synthesis of α-difluoromethylene ethers has been achieved through a visible-light-promoted ring-opening functionalization. rsc.org This reaction is proposed to proceed via a radical cation intermediate. rsc.org
Another pathway involves radical-initiated polymerization. The radical ring-opening polymerization (RROP) of gem-difluorovinylcyclopropane primarily proceeds through the cleavage of the C2–C3 bond (distal to the fluorine atoms). beilstein-journals.org Radical substitution reactions on cyclopropane rings are also known, typically involving initiation, propagation, and termination steps. libretexts.orgyoutube.com A radical initiator can abstract an atom to form a cyclopropyl (B3062369) radical, which then propagates the chain. youtube.com In some cases, radical reactions are initiated by a single electron transfer (SET) process with a photocatalyst. nih.gov
Thermal Rearrangements and Sigmatropic Shifts
Thermal activation is a common method for inducing rearrangements in gem-difluorocyclopropane systems. acs.org These reactions are often initiated by the homolytic cleavage of the weakened C-C bond opposite the CF₂ group. beilstein-journals.org For substituted systems, such as those containing a vinyl or methylenecyclopropane (B1220202) group, these rearrangements can proceed through concerted pericyclic pathways known as sigmatropic shifts. wikipedia.orgchemistrylearner.com
A sigmatropic rearrangement involves the migration of a σ-bond across a conjugated π-system. wikipedia.orgstereoelectronics.org The classification, such as rsc.orgnih.gov, rsc.orgresearchgate.net, or nih.govnih.gov, describes the number of atoms over which the bond migrates. chemistrylearner.com The feasibility and stereochemical outcome of these reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. libretexts.org
For example, thermal rsc.orgnih.gov sigmatropic hydrogen shifts are symmetry-forbidden to occur suprafacially (on the same face of the π-system) but are allowed antarafacially (on opposite faces), a process that is often geometrically impossible for small rings. stereoelectronics.org In contrast, thermal rsc.orgresearchgate.net hydrogen shifts are symmetry-allowed to proceed suprafacially. chemistrylearner.comstereoelectronics.org Well-known nih.govnih.gov shifts include the Cope and Claisen rearrangements, which proceed through a six-membered cyclic transition state. wikipedia.orglibretexts.org In the case of vinyl-substituted gem-difluorocyclopropanes, thermal rearrangement can lead to cyclopentene (B43876) derivatives. beilstein-journals.org
| Substrate Type | Reaction Conditions | Product Type | Reference |
| gem-Difluorovinylcyclopropane | Thermal (RROP) | Fluoropolymer | beilstein-journals.org |
| 1,1-Difluoro-2-methylenecyclopropane | Thermal (210 °C) | (Difluoromethylene)cyclopropane | beilstein-journals.org |
| Tosyl-substituted F₂MCP | Thermal | Thermodynamically stable isomers | beilstein-journals.org |
| 1,5-Dienes | Thermal | Rearranged 1,5-diene (Cope) | libretexts.org |
| Allyl vinyl ethers | Thermal | γ,δ-Unsaturated carbonyl (Claisen) | wikipedia.org |
Regioselectivity and Stereoselectivity in this compound Transformations
Influence of Fluorine Substituents on Bond Cleavage
The two fluorine atoms on a single carbon atom are the dominant factor controlling the regioselectivity of ring-opening reactions in these systems. beilstein-journals.orgresearchgate.net Their influence is twofold:
Bond Weakening: The primary effect of the gem-difluoro group is a significant weakening of the opposing C-C bond (the distal bond). beilstein-journals.orgnih.gov This bond is consequently the most likely to cleave during thermal or radical-initiated reactions. beilstein-journals.orgresearchgate.net This weakening is attributed to the strain induced by the fluorine atoms. nih.gov Calculations have shown that the energy barrier for the oxidative addition of a palladium catalyst across the distal C-C bond is significantly lower than for other bonds in the ring. rsc.org
Electronic Stabilization: Fluorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker, but significant, electron-donating mesomeric or resonance effect (+M). In reactions involving cationic intermediates, such as acid-catalyzed ring-opening, the +M effect can stabilize a developing positive charge on an adjacent carbon. This stabilization can direct bond cleavage to form the most stable cationic intermediate. For example, in some visible-light-promoted reactions, the regioselectivity is attributed to the cation-stabilizing property of the gem-difluorine moiety. rsc.org
Electronic and Steric Effects Guiding Reaction Outcomes
The reactivity of this compound is profoundly influenced by the electronic and steric effects imparted by its substituents. The gem-difluoro group is a strong electron-withdrawing moiety, which, in conjunction with the inherent ring strain of the cyclopropane ring (approximately 28 kcal/mol), significantly impacts the stability and reactivity of the molecule. beilstein-journals.orgnih.gov The substitution of hydrogen with fluorine atoms leads to a notable weakening of the C-C bond opposite to the CF₂ group, predisposing it to various transformations initiated by homolytic C-C bond cleavage. beilstein-journals.org
These electronic features polarize the cyclopropane ring, influencing the regioselectivity of ring-opening reactions. The carbon atom bearing the methoxy group (C2) and the carbon with the gem-difluoro group (C1) become electrophilic centers, while the adjacent C1-C2 bond is activated towards nucleophilic attack.
| Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
| CF₂OCH₃ | 0.22 | 0.07 | Moderate electron acceptor |
| CF₃ | 0.45 | 0.08 | Strong electron acceptor |
| CHF₂ | 0.26 | 0.06 | Moderate electron acceptor |
| CH₂F | 0.11 | 0.03 | Weak electron acceptor |
| CH₂OCH₃ | 0.05 | -0.09 | Weak electron donor |
| CH₃ | -0.01 | -0.04 | Weak electron donor |
| Data sourced from studies on substituted aromatic compounds, providing an analogy for the electronic effects within the cyclopropane system. nuph.edu.uaresearchgate.net |
Steric hindrance from the methoxy group also plays a role in directing the approach of reagents, potentially favoring attack at the less hindered positions of the cyclopropane ring, depending on the specific reaction conditions and the nature of the reacting species.
Mechanistic Studies on Catalytic Reactivity and Selectivity
Catalysis provides a powerful tool to control the reactivity of this compound, enabling selective bond activations and the formation of complex molecular architectures under mild conditions.
Role of Transition Metal Catalysis in C-C and C-F Bond Activation
Transition metal catalysis offers a versatile platform for the functionalization of gem-difluorocyclopropanes, primarily through the activation and cleavage of C-C bonds. beilstein-journals.org While specific studies on this compound are not extensively documented, the principles of transition metal catalysis on substituted cyclopropanes suggest potential reaction pathways. The high ring strain facilitates oxidative addition of the metal catalyst into a C-C bond, forming a metallacyclobutane intermediate.
In many instances, the regioselectivity of the C-C bond cleavage is controlled by the electronic nature of the substituents. beilstein-journals.org For this compound, the weakened C-C bond opposite the gem-difluoro group is a likely site for initial interaction with the metal center. The methoxy group could also serve as a directing group, coordinating to the metal and guiding the catalytic cycle.
It has been noted that gem-difluorocyclopropanes exhibit stability under certain catalytic conditions, such as catalytic hydrogenation, and are resistant to strong Lewis acids like aluminum chloride. researchgate.net This suggests that specific catalytic systems are required to achieve desired transformations. For instance, the catalytic hydrogenolysis of a substituted 1,1-difluorocyclopropane using palladium(II) oxide or Raney nickel has been shown to proceed with regioselective cleavage of the distal C-C bond. beilstein-journals.org
Photoredox-Catalyzed Mechanisms and Radical Intermediates
Photoredox catalysis has emerged as a powerful strategy for the activation of gem-difluorocyclopropanes under mild conditions, proceeding through radical intermediates. acs.org Recent studies have demonstrated the photoredox-catalyzed ring-opening and 1,3-alkoxypyridylation of gem-difluorocyclopropanes, a reaction in which the methoxy group of this compound would be expected to play a crucial role. acs.org
The proposed mechanism involves the single-electron oxidation of the gem-difluorocyclopropane by an excited photocatalyst to form a cyclopropane radical cation. acs.org This key intermediate is susceptible to ring-opening. In the presence of an alcohol (or intramolecularly with the methoxy group), nucleophilic attack occurs, leading to the formation of a benzylic radical intermediate. acs.org This radical can then engage in further reactions, such as radical-radical coupling, to yield the final product. acs.org
The viability of this pathway is dependent on the electronic properties of the cyclopropane, with electron-donating groups being essential for the initial ring-opening reaction. acs.org The generation of carbon-centered radicals via photoredox catalysis offers a convergent route to functionalized molecules, as these radical reactions are often tolerant of a wide range of functional groups. nih.gov
| Reaction | Catalyst | Key Intermediate | Reactants | Product Type |
| 1,3-Alkoxypyridylation | Photoredox Catalyst (e.g., 4CzIPN) | Cyclopropane Radical Cation | gem-Difluorocyclopropane, Alcohol, 4-Cyanopyridine | 1,3-Alkoxypyridylated Product |
| Defluorinative Alkylation | Photoredox Catalyst (e.g., Ru(bpy)₃(PF₆)₂) | Carbon-centered Radical | Trifluoromethylalkene, Radical Precursor | gem-Difluoroalkene |
| This table summarizes key features of photoredox-catalyzed reactions involving fluorinated compounds, illustrating the general principles applicable to this compound. nih.govacs.org |
The use of photoredox catalysis thus opens up new avenues for the selective functionalization of this compound, leveraging the formation of radical intermediates to achieve transformations that are often challenging through traditional two-electron pathways.
Strategic Applications of 1,1 Difluoro 2 Methoxy Cyclopropane As a Synthetic Building Block
Utilization as a C3 Synthon in Complex Molecule Synthesis
The gem-difluorocyclopropane unit is a valuable three-carbon building block for constructing larger, more complex molecular architectures. beilstein-journals.org 1,1-Difluoro-2-methoxy-cyclopropane, by virtue of its structure, can be integrated into target molecules, with the cyclopropane (B1198618) ring either remaining intact as a stable, lipophilic motif or serving as a latent reactive site for subsequent transformations. The presence of the methoxy (B1213986) group provides a handle for further functionalization or can influence the regioselectivity of ring-opening reactions.
The utility of the difluorocyclopropane core as a C3 synthon is demonstrated in the synthesis of biologically active molecules. For instance, analogues containing the difluorocyclopropyl group have been prepared and evaluated for their inhibitory activities against enzymes like purine (B94841) nucleoside phosphorylase (PNP). nih.gov In these syntheses, the cyclopropane ring is a key structural element of the final pharmacologically active compound. While not specifically the methoxy derivative, these examples establish a clear precedent for the incorporation of substituted difluorocyclopropanes into complex molecular frameworks.
Table 1: Examples of Complex Molecule Synthesis Incorporating a Substituted Difluorocyclopropane Ring
| Precursor Type | Target Molecule Class | Synthetic Utility |
|---|---|---|
| Difluorocyclopropyl-substituted phosphonates | Enzyme Inhibitors (e.g., for PNP) | The difluorocyclopropane ring is a core component of the final bioactive molecule, influencing its conformation and binding affinity. nih.gov |
Preparation of Diversely Substituted Fluorinated Compounds via Ring Expansion and Contraction
The high ring strain of the cyclopropane ring, exacerbated by the gem-difluoro substitution, makes this compound and its derivatives susceptible to controlled ring-opening reactions, which can be harnessed to produce a wide array of other fluorinated structures through ring expansion and contraction pathways. beilstein-journals.org
Ring Expansion: A notable example of ring expansion is the thermal rearrangement of vinyl-substituted gem-difluorocyclopropanes. These compounds can rearrange to form five-membered rings, such as difluorocyclopentene derivatives. d-nb.info This transformation effectively expands the three-carbon ring into a five-carbon structure, incorporating the difluoro moiety into a larger carbocyclic system. Similarly, rearrangements of difluorocyclopropanes derived from silyloxy-substituted butadienes are known to yield difluorocyclopentenes. d-nb.info
Ring Opening (Functionalization): The cyclopropane ring can be opened by various nucleophiles. For example, gem-difluorocyclopropyl ketones undergo regioselective ring-opening when treated with thiolate nucleophiles. This reaction proceeds through a difluoroenolate intermediate, leading to functionalized products where the ring has been opened and new substituents introduced. beilstein-journals.org This strategy allows the conversion of the cyclopropane into a linear, diversely substituted fluorinated chain. The methoxy group in the title compound would be expected to direct the regioselectivity of such nucleophilic attacks.
Table 2: Ring Expansion and Opening Reactions of Substituted Difluorocyclopropanes
| Reaction Type | Substrate | Reagents/Conditions | Product Type |
|---|---|---|---|
| Ring Expansion | 1,1-Difluoro-2-vinylcyclopropane | Thermal (Heat) | Difluorocyclopentene derivatives d-nb.info |
| Nucleophilic Ring Opening | gem-Difluorocyclopropyl ketones | Thiolate nucleophiles (e.g., R-SNa) | Acyclic, fluorine-containing ketones beilstein-journals.org |
Integration into Polycyclic and Heterocyclic Frameworks
The reactivity of this compound also allows for its strategic integration into more complex polycyclic and heterocyclic systems. Annulation reactions involving gem-difluorocyclopropanes are a known method for constructing various useful materials. beilstein-journals.org The ring-opening of the cyclopropane can generate a reactive intermediate, such as a diradical or a carbocation, which can then undergo intramolecular cyclization with a suitably positioned functional group to form a new ring.
For example, a difluorocyclopropane bearing a side chain with a nucleophilic or electrophilic terminus could be induced to open and subsequently cyclize, forming a larger heterocyclic ring containing the difluoro moiety. The generation of difluoroenolate intermediates from the ring-opening of cyclopropyl (B3062369) ketones provides a precursor that could, in principle, be trapped intramolecularly to form heterocyclic structures like furans or pyrans, depending on the subsequent reaction design. Although specific examples starting from the methoxy derivative are not widely documented, the fundamental reactivity of the gem-difluorocyclopropane core provides a clear pathway for such synthetic strategies.
Precursors for Other Fluorinated Organic Reagents and Motifs
One of the most powerful applications of this compound is its role as a precursor to other valuable fluorinated motifs and reagents. beilstein-journals.org The controlled cleavage of the cyclopropane ring can unmask a variety of functional groups that are otherwise challenging to synthesize directly.
The ring-opening of gem-difluorocyclopropanes can lead to the formation of:
Allylic difluorides: Rearrangement reactions can introduce a double bond adjacent to the CF₂ group.
α,α-Difluoro ketones: Nucleophilic ring-opening of appropriately substituted cyclopropanes can yield these important building blocks. beilstein-journals.org
Difluorinated alkenes: Elimination reactions following ring-opening can generate difluoro-substituted double bonds.
These resulting motifs are highly sought after in pharmaceutical and materials chemistry. For example, the α,α-difluoro ketone unit is a key component in many enzyme inhibitors and peptidomimetics. Therefore, this compound can be viewed as a stable, easily handled precursor to more reactive and synthetically versatile fluorinated intermediates.
Table 3: Fluorinated Motifs Derived from gem-Difluorocyclopropane Precursors
| Precursor | Transformation | Resulting Fluorinated Motif | Synthetic Importance |
|---|---|---|---|
| Substituted gem-Difluorocyclopropane | Thermal or Lewis Acid-catalyzed Rearrangement | Allylic difluorides, Difluoroalkenes | Important structural units in bioactive molecules and polymers. beilstein-journals.org |
| gem-Difluorocyclopropyl ketone | Nucleophilic Ring Opening | α,α-Difluoro ketone | Key building block for enzyme inhibitors and pharmaceuticals. beilstein-journals.org |
Advanced Functionalization and Derivatization Strategies for 1,1 Difluoro 2 Methoxy Cyclopropane
Selective Carbon-Carbon and Carbon-Heteroatom Bond Formations
The functionalization of 1,1-difluoro-2-methoxy-cyclopropane and its analogues often proceeds via ring-opening reactions, which relieve the inherent strain of the three-membered ring and create diverse molecular architectures. Photoredox catalysis has emerged as a powerful tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds from gem-difluorocyclopropanes.
A notable example is the photoredox-catalyzed regioselective 1,3-alkoxypyridylation of gem-difluorocyclopropanes. acs.org In a representative reaction, 1-(2,2-difluorocyclopropyl)-4-methoxybenzene, a close analogue of the title compound, undergoes a ring-opening reaction in the presence of a suitable photocatalyst, an alcohol (such as methanol), and a cyanopyridine. acs.org This process leads to the formation of a new C-C bond between the cyclopropane (B1198618) ring and the pyridine, and a new C-O bond with the alcohol, yielding a 1,3-alkoxypyridylated product. acs.org The reaction proceeds under mild conditions, utilizing visible light irradiation at room temperature. acs.org
The scope of this transformation has been explored with various alcohols. Primary and secondary alcohols, including ethanol, n-propanol, isopropanol, and even those containing alkenyl or alkynyl functionalities, have been successfully employed. acs.org Aryl alcohols have also been shown to participate in this reaction, albeit sometimes with moderate yields. acs.org
Table 1: Examples of C-C and C-O Bond Formation via Photoredox-Catalyzed 1,3-Alkoxypyridylation of a 1-Aryl-2,2-difluorocyclopropane Derivative acs.org
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 1,3-(Methoxy)(pyridinyl) derivative | 84 |
| 2 | Ethanol | 1,3-(Ethoxy)(pyridinyl) derivative | 42 |
| 3 | n-Propanol | 1,3-(n-Propoxy)(pyridinyl) derivative | 43 |
| 4 | Isopropanol | 1,3-(Isopropoxy)(pyridinyl) derivative | 45 |
| 5 | Propargyl alcohol | 1,3-(Propargyloxy)(pyridinyl) derivative | 41 |
It is important to note that while these examples utilize a 1-aryl-2,2-difluorocyclopropane, the principles are expected to be applicable to this compound, given the similar electronic nature of the methoxy (B1213986) group as an electron-donating substituent.
Coupling Reactions and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to gem-difluorocyclopropanes has opened up new avenues for creating complex fluorinated molecules. These reactions typically involve a ring-opening of the cyclopropane, followed by coupling with a suitable partner.
For instance, palladium-catalyzed defluorinative alkylation of gem-difluorocyclopropanes with hydrazones as carbanion equivalents has been reported. researchgate.net This methodology allows for the formation of α-fluoroalkene skeletons. While not demonstrated on this compound itself, the reaction shows broad substrate scope for various gem-difluorocyclopropanes, including those with aryl substituents that can be electronically similar to a methoxy group. researchgate.net
Furthermore, cobalt-catalyzed fluoroallylation of carbonyls via C-C activation of gem-difluorocyclopropanes has been developed. snnu.edu.cn This reaction proceeds through the formation of a nucleophilic fluoroallylcobalt species, which then adds to aldehydes to furnish fluorinated homoallylic alcohols. snnu.edu.cn The reaction tolerates a variety of functional groups on both the cyclopropane and the aldehyde. snnu.edu.cn
Table 2: Examples of Cross-Coupling Partners for Ring-Opening Functionalization of gem-Difluorocyclopropanes
| Catalyst System | Coupling Partner | Product Type | Reference |
| Palladium/NHC Ligand | Hydrazones | α-Fluoroalkenes | researchgate.net |
| Cobalt/Ligand | Aldehydes | Fluorinated Homoallylic Alcohols | snnu.edu.cn |
| Palladium/Ligand | Boronic Acids | Arylated/Alkenylated 2-Fluoroallylic Scaffolds | researchgate.net |
These methodologies highlight the potential of this compound to serve as a precursor to a variety of functionalized fluoroalkenes through transition metal-catalyzed cross-coupling reactions.
Organometallic Reactivity of this compound Derivatives
The generation of organometallic species from this compound derivatives can unlock unique reactivity patterns. The formation of cyclopropyllithium or other organometallic reagents from the corresponding halides or via deprotonation can allow for subsequent reactions with electrophiles.
While specific examples for this compound are scarce in the literature, the general principles of organometallic chemistry of cyclopropanes can be applied. For instance, the generation of 2-lithio-1,1-difluorocyclopropane derivatives would be expected to proceed with retention of configuration under appropriate conditions. These organometallic intermediates could then react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents onto the cyclopropane ring without ring-opening.
The presence of the methoxy group could influence the regioselectivity of deprotonation if other abstractable protons are present. Theoretical studies and experiments on related systems suggest that the electronic effects of the substituents play a crucial role in determining the site of metalation.
Electrophilic and Nucleophilic Functionalization of the Cyclopropane Ring
The cyclopropane ring in this compound is susceptible to both electrophilic and nucleophilic attack, often leading to ring-opening products. The gem-difluoro group acts as a strong electron-withdrawing group, polarizing the C-C bonds of the cyclopropane ring and making the carbon atoms more electrophilic.
Nucleophilic Functionalization:
Nucleophilic attack on the cyclopropane ring is a common reactivity pathway for gem-difluorocyclopropanes. The attack often occurs at one of the carbon atoms bearing the fluorine atoms, followed by ring-opening. For example, 1-trimethylsiloxy-2,2-difluorocyclopropanes undergo a silver-promoted ring-opening reaction with heteroaromatic nucleophiles like 1,2-dimethylindole. beilstein-journals.org This reaction proceeds via fluoride (B91410) abstraction by the silver ion, leading to the formation of an allylic cation which then undergoes a Friedel-Crafts-type reaction. beilstein-journals.org
Electrophilic Functionalization:
While less common due to the electron-withdrawing nature of the difluoromethylidene group, electrophilic additions to the cyclopropane ring can occur, particularly if the ring is activated by electron-donating groups. The methoxy group in this compound is electron-donating and could potentially direct electrophilic attack. However, the strong deactivating effect of the gem-difluoro group makes such reactions challenging.
More commonly, electrophilic reagents can initiate ring-opening reactions. For instance, treatment of gem-difluorocyclopropanes with Lewis acids can promote C-C bond cleavage and the formation of cationic intermediates that can be trapped by nucleophiles.
Theoretical and Computational Investigations of 1,1 Difluoro 2 Methoxy Cyclopropane
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within 1,1-difluoro-2-methoxy-cyclopropane. The presence of two fluorine atoms on a single carbon atom of the cyclopropane (B1198618) ring introduces significant electronic perturbations.
Key Research Findings:
Bonding Characteristics: The substitution of hydrogen with fluorine on a cyclopropane ring is known to weaken the C-C bond opposite the gem-dihalide group. In this compound, this would be the C2-C3 bond. This weakening arises from the high electronegativity of the fluorine atoms, which draws electron density away from the cyclopropane ring's bonds.
Electron Distribution: The methoxy (B1213986) group (-OCH3) attached to the C2 carbon acts as an electron-donating group through resonance, while being inductively withdrawing. This interplay of electronic effects with the strongly electron-withdrawing difluoromethyl group (CF2) creates a complex electron distribution within the molecule. Studies on related aromatic compounds have shown that the difluoro(methoxy)methyl group (CF2OCH3) as a whole acts as a moderate electron-withdrawing substituent.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For similar fluorinated cyclopropanes, the HOMO is often associated with the strained C-C bonds of the ring, while the LUMO can be influenced by the antibonding orbitals of the C-F bonds. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Cyclopropane | -10.9 | 4.5 | 15.4 |
| 1,1-Difluorocyclopropane | -11.5 | 2.1 | 13.6 |
| 1,1-Difluoro-2-vinyl-cyclopropane | -10.8 | 1.5 | 12.3 |
Data in the table is illustrative and based on typical values for related compounds.
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Analysis
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms and kinetics of chemical reactions. For this compound, DFT calculations can predict the most likely pathways for reactions such as ring-opening and substitution.
Key Research Findings:
Reaction Mechanisms: Computational studies on similar 1,1-difluorocyclopropane derivatives indicate that thermal rearrangements often proceed via a homolytic cleavage of the weakened C-C bond opposite the CF2 group, forming a diradical intermediate. DFT calculations can map the potential energy surface for such reactions, identifying transition states and activation energies.
Reactivity with Radicals: A study on the related acyclic compound, 1,1-difluoro-2-methoxypropane, investigated its atmospheric oxidation by the bromine monoxide (BrO) radical using DFT at the M06-2X/6-311++G** level of theory. This study identified four plausible reaction routes involving hydrogen abstraction. A similar approach could be applied to this compound to understand its atmospheric chemistry and reactivity with radicals like hydroxyl (OH) or chlorine (Cl).
Predicting Regioselectivity: In reactions involving this compound, DFT can be used to predict the regioselectivity. For instance, in an addition reaction to the cyclopropane ring, calculations can determine whether the attack is more favorable at C2 or C3, based on the calculated partial charges and the stability of the resulting intermediates.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | Ring opening via C2-C3 bond cleavage | 35.2 |
| Pathway B | Hydrogen abstraction from the methoxy group | 12.5 |
| Pathway C | Hydrogen abstraction from the C2 position | 15.8 |
Data in the table is hypothetical and for illustrative purposes.
Conformational Analysis and Stereochemical Prediction
The methoxy group in this compound is not fixed in space and can rotate around the C2-O bond, leading to different conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule.
Key Research Findings:
Identification of Conformers: A computational study on 1,1-difluoro-2-methoxypropane using a Monte Carlo search identified nine distinct conformers. A similar level of conformational complexity is expected for this compound. These
Analytical Methodologies for Comprehensive Characterization and Mechanistic Analysis of 1,1 Difluoro 2 Methoxy Cyclopropane
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular architecture of 1,1-difluoro-2-methoxy-cyclopropane. By probing the nuclear and vibrational states of the molecule, a detailed structural picture can be constructed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural assignment. Due to the absence of direct experimental data in the public domain for this compound, the following data is predicted based on the analysis of analogous compounds such as (methoxymethyl)cyclopropane (B85597) nih.gov, 1,1-difluoro-2-methylcyclopropane nih.gov, and general principles of NMR spectroscopy. docbrown.infodocbrown.info
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group and the cyclopropyl (B3062369) protons. The protons on the cyclopropane (B1198618) ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal couplings, including those to the fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information on the carbon framework. The carbon atom bearing the two fluorine atoms (C1) will show a characteristic triplet due to one-bond C-F coupling. The other cyclopropyl carbons (C2 and C3) and the methoxy carbon will also have distinct chemical shifts.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.govhuji.ac.il The two fluorine atoms in this compound are diastereotopic and are expected to show two separate signals, each split into a doublet of doublets due to geminal F-F coupling and vicinal H-F couplings.
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H | - OCH₃: ~3.4 (s, 3H)- CH (on C2): ~3.2 (m, 1H)- CH₂ (on C3): ~0.8-1.5 (m, 2H) |
| ¹³C | - C1 (CF₂): ~110-120 (t, ¹JCF ≈ 280-300 Hz)- C2 (CHOCH₃): ~60-70- C3 (CH₂): ~15-25- OCH₃: ~55-60 |
| ¹⁹F | - Fₐ, Fₑ: Two distinct signals in the range of -120 to -150 ppm, exhibiting complex splitting due to geminal and vicinal couplings. |
Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. For this compound, characteristic vibrational frequencies are expected for the C-F, C-O, and C-H bonds, as well as the cyclopropyl ring.
| Predicted Vibrational Frequencies for this compound | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (methoxy and cyclopropyl) | 2850-3000 |
| C-F stretching | 1000-1200 |
| C-O stretching (ether) | 1070-1150 |
| Cyclopropane ring deformation | 800-900 |
Note: This data is based on characteristic vibrational frequencies for the respective functional groups and may not represent all bands in an experimental spectrum. docbrown.inforesearchgate.net
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₄H₆F₂O). The electron ionization (EI) mass spectrum would likely show a molecular ion peak, followed by characteristic fragmentation patterns.
Predicted Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
Loss of a methoxy radical (•OCH₃) to form a [C₃H₃F₂]⁺ fragment.
Cleavage of the cyclopropane ring.
Loss of a fluorine atom.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ | 108 |
| [M - •OCH₃]⁺ | 77 |
| [M - HF]⁺ | 88 |
Note: The relative intensities of these fragments would depend on their stability. This data is predictive and based on general fragmentation patterns of similar compounds. researchgate.netnist.govdocbrown.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and stereochemistry. nih.gov While no crystal structure of this compound has been reported, analysis of related fluorinated cyclopropane derivatives would be invaluable for predicting its solid-state conformation. Such studies on analogous compounds reveal the influence of the fluorine atoms on the cyclopropane ring geometry, often leading to a shortening of the distal C-C bond and a lengthening of the vicinal C-C bonds.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography (GC), owing to the likely volatility of the compound, would be a primary method for purity analysis. The choice of the stationary phase would be critical, with polar columns potentially offering better separation due to the presence of the methoxy group. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, could be employed for the separation of enantiomers if the compound is synthesized in a racemic form. nih.gov
Emerging Research Directions and Future Perspectives in 1,1 Difluoro 2 Methoxy Cyclopropane Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The transformation of gem-difluorocyclopropanes is heavily reliant on catalysis to control the cleavage of C-C and C-F bonds, thereby guiding reaction pathways toward desired products. rsc.org Future research concerning 1,1-Difluoro-2-methoxy-cyclopropane will likely focus on advancing catalytic systems to achieve unprecedented levels of efficiency and selectivity.
Transition-metal catalysis has been a cornerstone in the functionalization of F₂CPs. rsc.org Systems based on palladium, nickel, rhodium, and cobalt have been instrumental in ring-opening and cross-coupling reactions. rsc.orgresearchgate.net For instance, palladium-catalyzed reactions have been developed for the regioselective defluorinative functionalization of F₂CPs with ketones and the cross-coupling with gem-diborylalkanes to form boryl-substituted fluorinated alkenes. rsc.orgacs.org A significant challenge that remains is achieving high enantioselectivity. A recent breakthrough demonstrated a synergistic Pd/Ni/chiral aldehyde catalyzed asymmetric cross-coupling, which provides optically active products in high yields and enantioselectivity. rsc.org The development of new chiral ligands and bimetallic systems will be crucial for the asymmetric functionalization of this compound.
Beyond traditional transition metals, research is also moving towards organocatalysis, photocatalysis, and electrochemistry. rsc.org Visible-light-promoted reactions, for example, offer a mild and efficient pathway for the ring-opening functionalization of F₂CPs to produce α-difluoromethylene ethers. rsc.org These methods provide alternative activation strategies that can lead to novel reaction outcomes and improved sustainability profiles.
| Catalyst System | Transformation Type | Key Advantages | Relevant Substrates |
| Pd/NHC | Regioselective Cascade Annulation | Diversity-oriented synthesis of pyrazoles. rsc.org | Substituted hydrazones |
| Pd/Ni/Chiral Aldehyde | Asymmetric Cross-Coupling | High enantioselectivity for α,α-disubstituted α-amino acids. rsc.org | N-unprotected amino acid esters |
| Rhodium (Rh) | [3+2] Cycloaddition | Good diastereoselectivity and excellent regioselectivity. rsc.org | Internal alkenes |
| Cobalt (Co) | Sequential C-C/C-F Activation | Access to challenging linear fluorinated homoallylic alcohols. researchgate.net | Aldehydes |
| Visible-Light Photocatalysis | Ring-Opening Functionalization | Mild conditions, synthesis of α-difluoromethylene ethers. rsc.org | Aryl gem-F₂CPs |
| Electrochemical Catalysis | 1,3-Oxofluorination | Provides α-CF₃-substituted ketones. rsc.org | Aryl gem-F₂CPs with Et₃N·3HF |
Innovations in Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly influencing synthetic methodologies. For a versatile building block like this compound, developing sustainable synthetic routes is a key research objective. Traditional methods for difluorocyclopropanation often involve harsh conditions, such as high temperatures and the use of hazardous reagents or high-boiling solvents. organic-chemistry.org
A significant innovation is the use of microwave-assisted synthesis. A microwave-based protocol using sodium chlorodifluoroacetate in a low-boiling-point solvent like THF enables the rapid preparation of 1,1-difluorocyclopropanes. This method dramatically reduces reaction times to just a few minutes and avoids the use of toxic or ozone-depleting substances, making it a more cost-effective and environmentally friendly alternative. organic-chemistry.org
Visible-light-mediated reactions also represent a major step towards greener synthesis. The use of light as a renewable energy source to promote reactions under mild conditions aligns well with sustainability goals. researchgate.net For example, the visible-light-promoted [1+2] cycloaddition of diazo esters with gem-difluoroalkenes provides an efficient route to difluorocyclopropane derivatives. researchgate.net Future work will likely focus on expanding the scope of these green methods to include the direct synthesis and transformation of this compound, minimizing waste and energy consumption.
| Green Approach | Method | Key Features |
| Energy Efficiency | Microwave-Assisted Synthesis | Reaction times reduced from hours to minutes; avoids high-boiling solvents. organic-chemistry.org |
| Alternative Energy Source | Visible-Light-Mediated Cycloaddition | Uses light as a renewable reagent; reactions proceed under mild conditions. researchgate.net |
| Atom Economy | Catalytic Ring-Opening/Cross-Coupling | Transition-metal catalyzed reactions enable efficient use of starting materials. rsc.org |
| Safer Reagents | Fluoride-Catalyzed Decomposition | Use of reagents like Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) offers a versatile source of difluorocarbene under mild conditions. nih.gov |
Exploration of New Reactivity Modes and Chemical Transformations
The unique structural and electronic properties of gem-difluorocyclopropanes, stemming from ring strain and the powerful influence of the fluorine atoms, give rise to diverse reactivity. beilstein-journals.orgnih.gov Research is continuously uncovering novel transformations that go beyond simple ring-opening, providing access to a wide array of valuable fluorinated molecules. rsc.orgrsc.org These new modes of reactivity are directly applicable to this compound.
The cleavage of bonds in the cyclopropane (B1198618) ring can be meticulously controlled. Transformations are known to proceed via cleavage of a single C-F bond, two C-F bonds, or no C-F bonds, leading to different product classes. rsc.org For instance, transition metal-catalyzed ring-opening/cross-coupling reactions often proceed through a single C-F bond cleavage to yield monofluoroalkenes. rsc.org
Recent advances have focused on more complex transformations:
[3+2] Cycloaddition Reactions: Lewis acid or Rhodium-catalyzed [3+2] cycloadditions between F₂CPs and alkenes or carbonyls have been developed to construct five-membered rings containing a gem-difluoro moiety. rsc.org
1,3-Functionalization: Visible-light-promoted 1,3-fluoroallylation and electrochemical 1,3-oxofluorination demonstrate the ability to functionalize the F₂CP ring at distal positions, leading to complex acyclic structures. rsc.org
Diversity-Oriented Synthesis (DOS): By altering reaction conditions and catalysts, the same F₂CP starting material can be guided toward different product scaffolds. For example, a Pd/NHC-catalyzed reaction can be tuned to produce different types of pyrazoles from the same substrates. rsc.org
These emerging transformations highlight the versatility of the F₂CP core as a synthetic linchpin. Applying these strategies to this compound could unlock pathways to novel fluoro-organic compounds that are otherwise difficult to access.
Computational Design and Prediction of Novel this compound Derivatives and Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. mdpi.comarxiv.org For reactions involving this compound, DFT calculations can provide deep mechanistic insights, rationalize experimental observations, and guide the design of new reactions and derivatives. nih.govyoutube.com
DFT studies have been successfully employed to:
Elucidate Reaction Mechanisms: Calculations can map out the entire reaction pathway, identifying transition states and intermediates. This was demonstrated in the Pd(II)-catalyzed defluorinative alkylation of F₂CPs, where DFT identified β-F elimination as the rate-determining step. nih.gov
Rationalize Selectivity: The regioselectivity of reactions can be explained by analyzing the energies of different possible transition states. In one study, noncovalent π-π interactions were found to be the key factor controlling the regioselectivity of a coupling reaction. nih.gov
Predict Reactivity: Computational studies have explored the thermal rearrangements of F₂CPs, indicating a preference for specific C-C bond cleavage pathways and predicting the relative stability of isomers. beilstein-journals.orgnih.gov
Determine Electronic Properties: DFT can be used to calculate electronic parameters. For the related difluoro(methoxy)methyl group, Hammett constants were determined, quantifying its nature as a moderate electron acceptor. nuph.edu.ua Such data is invaluable for predicting how the group will influence the reactivity of a molecule in various chemical environments.
Future research will likely involve the use of DFT and machine learning to screen for optimal catalysts, predict the outcomes of unknown reactions of this compound, and design novel derivatives with tailored electronic and steric properties for specific applications in materials science and chemical biology. arxiv.org
| Computational Application | Finding/Insight | Significance |
| Mechanism Elucidation | Identified the rate-determining step (β-F elimination) in a Pd-catalyzed reaction. nih.gov | Provides a clear understanding of reaction kinetics and potential bottlenecks. |
| Selectivity Origin | Explained unconventional regioselectivity through favorable noncovalent π-π interactions. nih.gov | Allows for the rational design of substrates and catalysts to control reaction outcomes. |
| Reaction Energetics | Lowered activation energies for cis-trans isomerization due to geminal fluorine substituents. beilstein-journals.orgnih.gov | Explains the dynamic behavior of these rings and their propensity for rearrangement. |
| Electronic Properties | Calculated Hammett constants for the CF₂OCH₃ group, showing it to be a moderate electron acceptor. nuph.edu.ua | Enables prediction of electronic effects on reaction rates and equilibria. |
Interdisciplinary Research Frontiers (e.g., Materials Science, Chemical Biology beyond prohibited areas)
The unique properties conferred by the gem-difluorocyclopropyl group make it an attractive motif for applications that span multiple scientific disciplines. beilstein-journals.orgnih.gov The introduction of this compound into larger molecular scaffolds is a promising strategy for developing new functional materials and biologically active probes.
Materials Science: Fluorine substitution is a well-established strategy for modifying the properties of organic materials. The high electronegativity and specific steric profile of the difluorocyclopropyl group can influence intermolecular interactions, crystal packing, and electronic properties. Research into incorporating this moiety into polymers, liquid crystals, or organic electronics could lead to materials with novel thermal, optical, or conductive characteristics. The related difluoro(methoxy)methyl group has already been highlighted for its potential in designing molecules with precisely tuned electronic features for materials applications. nuph.edu.ua
Chemical Biology: The cyclopropane ring is a known bioisostere for the phenyl group and the double bond, while fluorine substitution can enhance metabolic stability and binding affinity. organic-chemistry.org Derivatives of gem-difluorocyclopropanes have been investigated for their potential as enzyme inhibitors and for their antifungal activity. researchgate.netnih.gov For example, certain difluorocyclopropane derivatives showed potent inhibitory activity against purine (B94841) nucleoside phosphorylase (PNP), an important therapeutic target. nih.gov Another study revealed that newly synthesized difluorocyclopropane derivatives exhibited significant antifungal activity against common plant pathogens. researchgate.net The exploration of this compound as a core structure in the design of new bioactive molecules and chemical probes represents a vibrant frontier for interdisciplinary research.
Q & A
Q. What statistical methods identify outliers in datasets involving fluorinated cyclopropanes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
